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Compound of Interest

Compound Name: Acetophenone-d8

Cat. No.: B143793

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetophenone-d8, a deuterated analog
of acetophenone. Its applications are significant in areas requiring isotopic labeling, such as in
metabolic studies, as an internal standard for mass spectrometry-based quantification, and in
mechanistic studies of chemical reactions. The substitution of hydrogen with deuterium atoms
provides a distinct mass signature without significantly altering the chemical properties of the
molecule, making it an invaluable tool in pharmaceutical research and development.

Molecular Structure and Formula

Acetophenone-d8 is a stable isotopologue of acetophenone where all eight hydrogen atoms
have been replaced by deuterium.

Molecular Formula: CsDsO

Linear Formula: CeDsCOCDs3[1][2]

IUPAC Name: 2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone[3]

Synonyms: 1-(Phenyl-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone[1]

The structure consists of a deuterated phenyl group bonded to a carbonyl group, which is in
turn attached to a deuterated methyl group.
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Physicochemical Properties

The key quantitative data for Acetophenone-d8 are summarized in the table below, providing
a quick reference for experimental planning.

Property Value

CAS Number 19547-00-3
Molecular Weight 128.20 g/mol [4]
Isotopic Purity >98 atom % D

Assay >99% (CP)

Melting Point 19-20 °C

Boiling Point 202 °C

Density 1.098 g/mL at 25 °C
Refractive Index n20/D 1.5322

Flash Point 76.00 °C (closed cup)

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Acetophenone-d8 are crucial for its
effective use in a research setting.

Synthesis via Friedel-Crafts Acylation

Acetophenone-d8 can be synthesized by the Friedel-Crafts acylation of benzene-d6 with
acetyl-d3 chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AICI3).
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Caption: Synthesis of Acetophenone-d8 via Friedel-Crafts Acylation.

Experimental Procedure:
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e Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is under an
inert atmosphere (e.g., nitrogen or argon) and protected from moisture with a drying tube.

e Reagent Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1
equivalents) and an anhydrous solvent such as dichloromethane. Cool the mixture in an ice
bath (0-5 °C).

e Slowly add a solution of acetyl-d3 chloride (1.0 equivalent) in the anhydrous solvent to the
stirred suspension via the dropping funnel.

 After the addition of acetyl-d3 chloride is complete, add benzene-d6 (1.0 equivalent)
dropwise, maintaining the low temperature.

» Reaction Monitoring: Once the additions are complete, allow the reaction mixture to warm to
room temperature and stir for several hours. The reaction progress can be monitored by thin-
layer chromatography (TLC) or gas chromatography (GC).

o Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated
hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a
separatory funnel.

o Separate the organic layer. Wash the organic layer sequentially with water, a 5% sodium
hydroxide solution, and finally with brine.

» Dry the organic layer over an anhydrous drying agent (e.g., MgSOa or Na=S0a), filter, and
remove the solvent under reduced pressure.

 Purification: The crude Acetophenone-d8 can be purified by vacuum distillation to yield the
final product.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)

GC-MS is a primary technique for confirming the purity of Acetophenone-d8 and is essential
when it is used as an internal standard.
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Caption: General workflow for the GC-MS analysis of Acetophenone-d8.

Methodology:

o Sample Preparation: Prepare a stock solution of Acetophenone-d8 in a suitable solvent
(e.g., methanol or dichloromethane). Create a series of dilutions to generate a calibration
curve if quantitative analysis is required. For use as an internal standard, add a known
concentration of Acetophenone-d8 to the samples being analyzed.

 Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A
nonpolar capillary column (e.g., DB-5MS) is typically suitable.

o GC Parameters (Example):
o Injector Temperature: 250 °C
o Oven Program: Start at 60 °C for 1 minute, then ramp at 10 °C/min to 200 °C.
o Carrier Gas: Helium
o MS Parameters (Example):
o lonization Mode: Electron lonization (El) at 70 eV
o Scan Range: 30-300 amu

o Data Analysis: The mass spectrum of Acetophenone-d8 will show a molecular ion (M+)
peak at m/z 128. Key fragment ions will also be shifted by +8 mass units compared to
unlabeled acetophenone. The purity is determined from the peak area in the chromatogram.
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Analysis by Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is used to confirm the isotopic enrichment and structural integrity of the
molecule.

Sample Preparation:

Weigh approximately 10-20 mg of the Acetophenone-d8 sample.

» Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIs). Even though the analyte is deuterated, a deuterated solvent is used for the
instrument's lock system.

« If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur
pipette directly into a clean, dry 5 mm NMR tube.

o Cap the NMR tube and label it appropriately.
Expected Spectral Features:

e 1H NMR: The proton NMR spectrum should show a significant reduction or complete
absence of signals in the aromatic (& 7.4—8.0 ppm) and methyl (& ~2.6 ppm) regions,
confirming high levels of deuteration. Residual signals from any remaining protons will
appear in these regions.

e 13C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon and the
aromatic carbons. The signals for deuterated carbons will appear as multiplets due to C-D
coupling.

¢ 2H NMR (Deuterium NMR): This is the most direct method to observe the deuterated
positions and confirm the isotopic labeling pattern.

Applications in Drug Development and Research

The use of deuterated internal standards is a well-established practice in bioanalysis for
ensuring the accuracy and precision of quantitative LC-MS or GC-MS methods.
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 Internal Standard: Acetophenone-d8 is an ideal internal standard for the quantification of
acetophenone. Since it co-elutes with the unlabeled analyte, it effectively compensates for
variations in sample preparation, injection volume, and matrix effects that can cause ion
suppression or enhancement.

e Metabolic Studies: In drug metabolism studies, deuterated compounds are used to trace the
metabolic fate of a drug or molecule. The deuterium label allows for the easy distinction
between the parent compound and its metabolites by mass spectrometry.

e Mechanistic Elucidation: The kinetic isotope effect, where the C-D bond is broken more
slowly than a C-H bond, can be exploited using Acetophenone-d8 to study the mechanisms
of chemical reactions involving the cleavage of these bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b143793?utm_src=pdf-body
https://www.benchchem.com/product/b143793?utm_src=pdf-body
https://www.benchchem.com/product/b143793?utm_src=pdf-custom-synthesis
https://m.youtube.com/watch?v=gz6HnUfS2ow
https://www.scirp.org/journal/paperinformation?paperid=54931
https://www.scirp.org/journal/paperinformation?paperid=54931
https://www.chemguide.co.uk/organicprops/acylchlorides/fc.html
https://www.benchchem.com/pdf/Technical_Support_Center_Friedel_Crafts_Acylation.pdf
https://www.benchchem.com/product/b143793#acetophenone-d8-structure-and-molecular-formula
https://www.benchchem.com/product/b143793#acetophenone-d8-structure-and-molecular-formula
https://www.benchchem.com/product/b143793#acetophenone-d8-structure-and-molecular-formula
https://www.benchchem.com/product/b143793#acetophenone-d8-structure-and-molecular-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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